molecular formula C15H18N2O3 B12766452 4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-48-3

4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No.: B12766452
CAS No.: 145071-48-3
M. Wt: 274.31 g/mol
InChI Key: KQJPLIWYFOPKDL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula .

  • It belongs to the class of arylpyridinecarboxylates .
  • The compound’s structure consists of a pyridine ring fused with a carboxylate group and a methylphenyl substituent.
  • While its exact applications vary, it plays a role in pharmaceutical research and synthetic chemistry.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an aldehyde (such as 4-methylbenzaldehyde) with a hydroxylamine derivative (methoxyimino hydrochloride) followed by cyclization.

      Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.

      Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydro derivative.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as a drug candidate due to its structural features and biological activity.

      Chemistry: It serves as a building block for more complex molecules.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other arylpyridinecarboxylates, such as related derivatives with different substituents, exhibit varying properties.

      Uniqueness: Its unique combination of substituents and functional groups sets it apart from other compounds in its class.

    Properties

    CAS No.

    145071-48-3

    Molecular Formula

    C15H18N2O3

    Molecular Weight

    274.31 g/mol

    IUPAC Name

    (4-methylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

    InChI

    InChI=1S/C15H18N2O3/c1-12-5-7-14(8-6-12)20-15(18)17-9-3-4-13(11-17)10-16-19-2/h4-8,10H,3,9,11H2,1-2H3/b16-10+

    InChI Key

    KQJPLIWYFOPKDL-MHWRWJLKSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC

    Canonical SMILES

    CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.